molecular formula C17H16O B15219217 4-((4-Propylphenyl)ethynyl)phenol

4-((4-Propylphenyl)ethynyl)phenol

Cat. No.: B15219217
M. Wt: 236.31 g/mol
InChI Key: SVODSTPAIRWURL-UHFFFAOYSA-N
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Description

4-((4-Propylphenyl)ethynyl)phenol is a phenolic compound featuring a rigid ethynyl (-C≡C-) bridge connecting two aromatic rings: a phenol moiety and a 4-propylphenyl group. This structure imparts unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The ethynyl group enhances conjugation, influencing optical properties such as fluorescence, while the propyl substituent contributes to hydrophobicity and steric bulk. Its synthesis likely involves Sonogashira coupling, a common method for aryl-alkyne bonds, as seen in structurally analogous compounds like 4-[2-(4-methylphenyl)ethynyl]phenol (compound 3, ).

Properties

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

4-[2-(4-propylphenyl)ethynyl]phenol

InChI

InChI=1S/C17H16O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-7,10-13,18H,2-3H2,1H3

InChI Key

SVODSTPAIRWURL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Propylphenyl)ethynyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields of substituted phenols under mild conditions . Another method involves the nucleophilic aromatic substitution of aryl halides, which can be catalyzed by transition metals such as palladium or copper .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Propylphenyl)ethynyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters, ethers, or other substituted phenols.

Scientific Research Applications

4-((4-Propylphenyl)ethynyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Propylphenyl)ethynyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, enzymes, or other biomolecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues, further modulating the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
4-((4-Propylphenyl)ethynyl)phenol 236.30 ~3.5 Phenol, ethynyl, propyl
4-[2-(4-Methylphenyl)ethynyl]phenol 208.26 ~3.0 Phenol, ethynyl, methyl
4-Phenylphenol (4-PP) 170.21 3.1 Phenol, biphenyl
4-Ethylphenol 122.16 1.9 Phenol, ethyl
  • Hydrophobicity : The propyl chain increases LogP compared to methyl or ethyl analogs, enhancing lipid solubility.
  • Conjugation: Ethynyl bridges enable extended π-systems, critical for fluorescence in compounds like BODIPY-ethynylphenol conjugates ().

Research Findings and Data Tables

Table 2: Fluorescence and Binding Properties

Compound λem (nm) Application Binding Affinity (nM) Reference
BODIPY-ethynylphenol conjugate 520–550 Amyloid-β imaging ~10
PK5176 (iodinated) N/A p53 stabilizer 14
PK5211 (ethynyl analog) N/A p53 stabilizer Comparable to PK5176

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